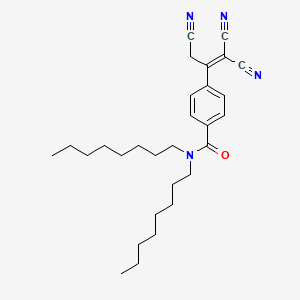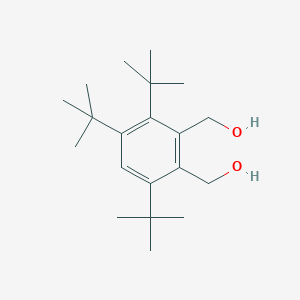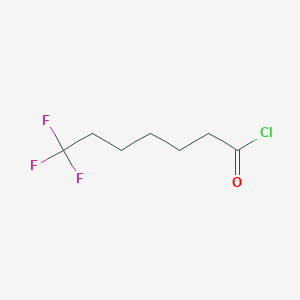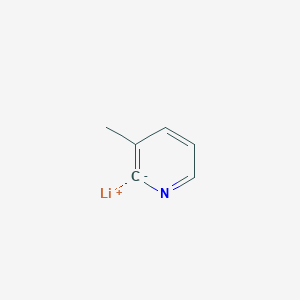
CID 21266991
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 21266991” is known as hexaminolevulinate. It is a derivative of 5-aminolevulinic acid and is used primarily in photodynamic therapy. This compound is particularly significant in the medical field for its application in the detection and treatment of certain types of cancer, such as bladder cancer.
Preparation Methods
Hexaminolevulinate can be synthesized through a series of chemical reactions starting from 5-aminolevulinic acid. The synthetic route typically involves the esterification of 5-aminolevulinic acid with hexanol under acidic conditions to form hexaminolevulinate. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Hexaminolevulinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can undergo substitution reactions where the hexyl group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexaminolevulinate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various photodynamic therapy agents.
Biology: It is studied for its role in cellular processes and its interaction with biological molecules.
Medicine: It is used in photodynamic therapy for the detection and treatment of cancers, particularly bladder cancer. It helps in visualizing cancerous cells during cystoscopy.
Industry: It is used in the production of photodynamic therapy drugs and related compounds.
Mechanism of Action
Hexaminolevulinate exerts its effects through photodynamic therapy. When administered, it is taken up by cells and converted into protoporphyrin IX, a photosensitizing agent. Upon exposure to specific wavelengths of light, protoporphyrin IX produces reactive oxygen species that cause cell damage and death, particularly in cancerous cells. The molecular targets and pathways involved include the mitochondrial and cellular membranes, leading to apoptosis or necrosis of the targeted cells.
Comparison with Similar Compounds
Hexaminolevulinate is unique compared to other similar compounds due to its specific application in photodynamic therapy. Similar compounds include:
5-Aminolevulinic acid: The parent compound used in the synthesis of hexaminolevulinate.
Methyl aminolevulinate: Another derivative used in photodynamic therapy but with different pharmacokinetic properties.
Protoporphyrin IX: The active photosensitizing agent formed from hexaminolevulinate.
Hexaminolevulinate stands out due to its enhanced uptake by cancerous cells and its effectiveness in visualizing and treating bladder cancer.
Properties
Molecular Formula |
C7H23N2Si3 |
|---|---|
Molecular Weight |
219.53 g/mol |
InChI |
InChI=1S/C7H23N2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h8-9H,1-7H3 |
InChI Key |
CHJGWWUZZHMTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](N[Si](C)(C)C)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














